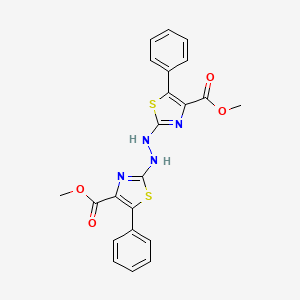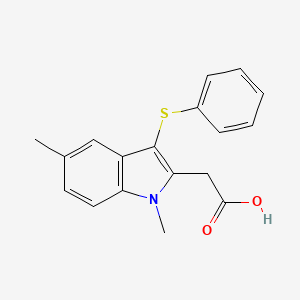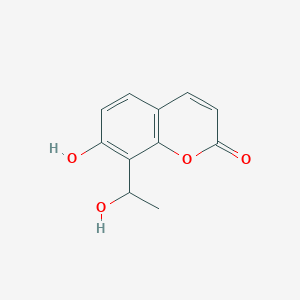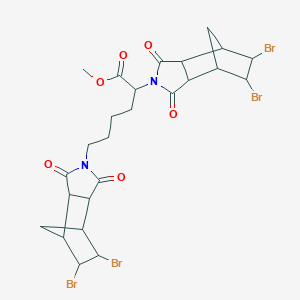![molecular formula C19H19ClN4O6 B14949619 (3Z)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(2,5-dimethoxyphenyl)butanamide](/img/structure/B14949619.png)
(3Z)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(2,5-dimethoxyphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Z)-2-(3-CHLORO-4-NITROBENZOYL)HYDRAZONO]-N-(2,5-DIMETHOXYPHENYL)BUTANAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a chlorinated nitrobenzoyl group, a hydrazono linkage, and a dimethoxyphenyl group, making it an interesting subject for chemical research and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-2-(3-CHLORO-4-NITROBENZOYL)HYDRAZONO]-N-(2,5-DIMETHOXYPHENYL)BUTANAMIDE typically involves multiple steps, starting with the preparation of the chlorinated nitrobenzoyl precursor. This precursor is then reacted with hydrazine derivatives under controlled conditions to form the hydrazono linkage. The final step involves coupling this intermediate with a dimethoxyphenyl butanamide derivative. The reaction conditions often include the use of organic solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Z)-2-(3-CHLORO-4-NITROBENZOYL)HYDRAZONO]-N-(2,5-DIMETHOXYPHENYL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
3-[(Z)-2-(3-CHLORO-4-NITROBENZOYL)HYDRAZONO]-N-(2,5-DIMETHOXYPHENYL)BUTANAMIDE has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 3-[(Z)-2-(3-CHLORO-4-NITROBENZOYL)HYDRAZONO]-N-(2,5-DIMETHOXYPHENYL)BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzoyl group may participate in redox reactions, while the hydrazono linkage can form stable complexes with metal ions or other biomolecules. These interactions can modulate biological pathways and result in various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(3-Chloro-4-nitrobenzoyl)hydrazono]-N-(2,5-dimethoxyphenyl)butanamide
- (3Z)-N-[(2S)-2-Butanyl]-3-[(3-chloro-4-nitrobenzoyl)hydrazono]butanamide
Uniqueness
3-[(Z)-2-(3-CHLORO-4-NITROBENZOYL)HYDRAZONO]-N-(2,5-DIMETHOXYPHENYL)BUTANAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C19H19ClN4O6 |
|---|---|
Poids moléculaire |
434.8 g/mol |
Nom IUPAC |
3-chloro-N-[(Z)-[4-(2,5-dimethoxyanilino)-4-oxobutan-2-ylidene]amino]-4-nitrobenzamide |
InChI |
InChI=1S/C19H19ClN4O6/c1-11(8-18(25)21-15-10-13(29-2)5-7-17(15)30-3)22-23-19(26)12-4-6-16(24(27)28)14(20)9-12/h4-7,9-10H,8H2,1-3H3,(H,21,25)(H,23,26)/b22-11- |
Clé InChI |
ASAIKYPXMTZGEK-JJFYIABZSA-N |
SMILES isomérique |
C/C(=N/NC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])Cl)/CC(=O)NC2=C(C=CC(=C2)OC)OC |
SMILES canonique |
CC(=NNC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])Cl)CC(=O)NC2=C(C=CC(=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(10-Methoxy-10-oxodecanoyl)amino]benzoic acid](/img/structure/B14949539.png)
![2-{4-[5-(1,3-dioxo-4-phenyl-1,3-dihydro-2H-benzo[f]isoindol-2-yl)-1H-benzimidazol-2-yl]phenyl}-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14949546.png)
![N-benzyl-3-[3-(benzylamino)-3-oxopropyl]-6-oxopiperidine-3-carboxamide](/img/structure/B14949558.png)
![Butane-1,4-diyl bis[2-methyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate]](/img/structure/B14949559.png)
![4-chloro-N'-[(1E)-2-oxo-2-phenylethylidene]benzohydrazide](/img/structure/B14949569.png)
![2,6-dibromo-4-[(E)-{2-[4-(methylamino)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B14949574.png)
![N',N''-{sulfanediylbis[furan-5,2-diyl(E)methylylidene]}bis[2-(2-bromo-4-methoxyphenoxy)acetohydrazide]](/img/structure/B14949576.png)

![2-[(2E)-2-{4-[bis(2-methylpropyl)amino]-3-nitrobenzylidene}hydrazinyl]-N,N-diethyl-5-nitrobenzenesulfonamide](/img/structure/B14949590.png)

![N-({N'-[(E)-(3-Nitrophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B14949606.png)
![(5E)-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one](/img/structure/B14949611.png)


